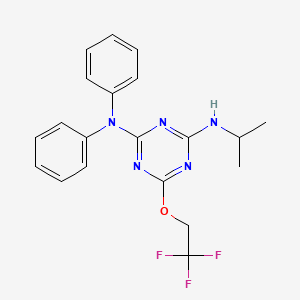
N,N-diphenyl-N'-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
“N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as a component in specialized coatings.
Mechanism of Action
The mechanism by which “N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine: Lacks the trifluoroethoxy group.
N,N-diphenyl-N’-(propan-2-yl)-6-methoxy-1,3,5-triazine-2,4-diamine: Contains a methoxy group instead of trifluoroethoxy.
Uniqueness
The presence of the trifluoroethoxy group in “N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity. This distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C20H20F3N5O |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-N,2-N-diphenyl-4-N-propan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H20F3N5O/c1-14(2)24-17-25-18(27-19(26-17)29-13-20(21,22)23)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,24,25,26,27) |
InChI Key |
RYGWOMGFXZKIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OCC(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


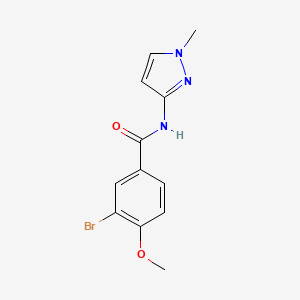
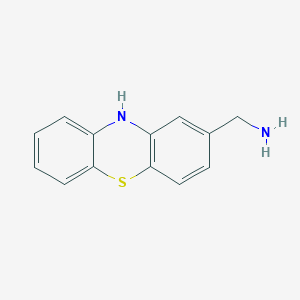
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B14917026.png)
![2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14917027.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B14917032.png)
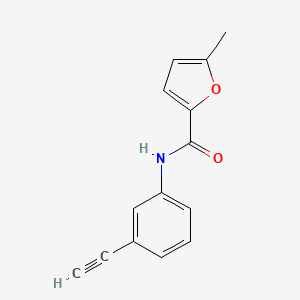

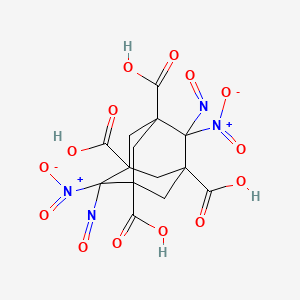
![(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14917073.png)
![3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine](/img/structure/B14917078.png)
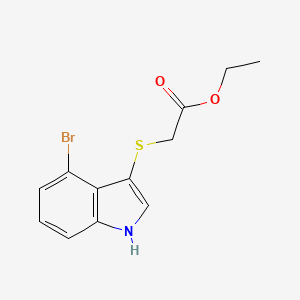
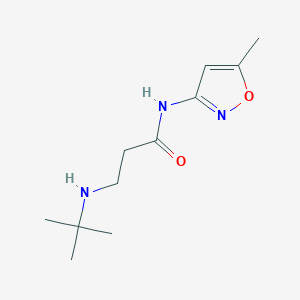
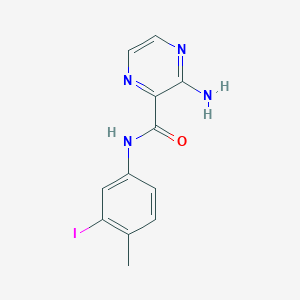
![4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one](/img/structure/B14917096.png)
